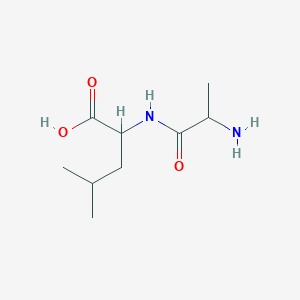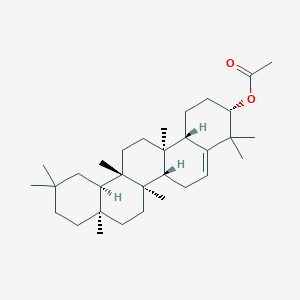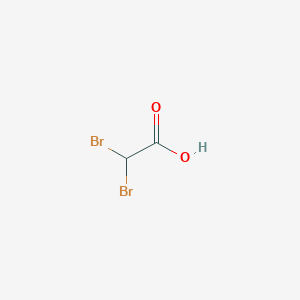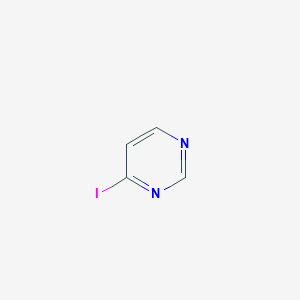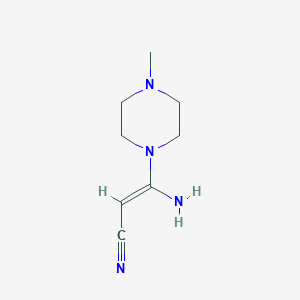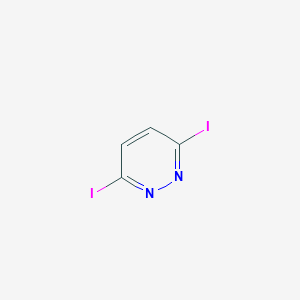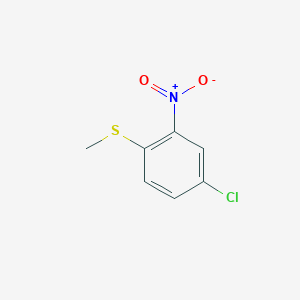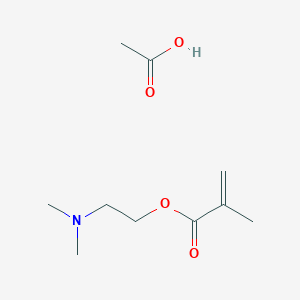
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate, commonly known as DMAEA or DMAE, is an organic compound with the chemical formula C10H19NO2. It is a colorless liquid that is soluble in water and commonly used in scientific research applications. DMAE is a precursor to choline, which is a neurotransmitter that plays a role in cognitive function.
Wirkmechanismus
DMAE works by increasing the levels of choline in the brain. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By increasing the levels of choline in the brain, DMAE may improve cognitive function.
Biochemische Und Physiologische Effekte
DMAE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of choline in the brain, which may improve cognitive function. DMAE has also been shown to have antioxidant properties, which may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMAE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is soluble in water, which makes it easy to use in experiments. One limitation is that it may have variable effects on cognitive function, depending on the individual. Another limitation is that it may have side effects, such as gastrointestinal upset.
Zukünftige Richtungen
There are several future directions for research on DMAE. One direction is to study its effects on cognitive function in different populations, such as children and older adults. Another direction is to study its effects on other neurotransmitters, such as dopamine and serotonin. Additionally, more research is needed to determine the optimal dosage and administration of DMAE for cognitive enhancement.
Synthesemethoden
DMAE is synthesized by reacting dimethylaminoethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
DMAE is commonly used in scientific research as a precursor to choline. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. DMAE has been shown to increase the levels of choline in the brain, which may improve cognitive function.
Eigenschaften
CAS-Nummer |
10018-87-8 |
|---|---|
Produktname |
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate |
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
acetic acid;2-(dimethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C2H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2(3)4/h1,5-6H2,2-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
DCCFDSVMGPRANE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
Kanonische SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
Andere CAS-Nummern |
10018-87-8 43127-23-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



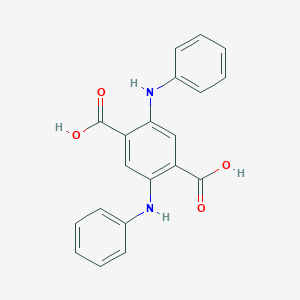
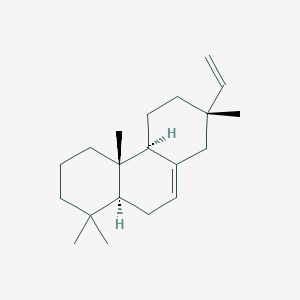
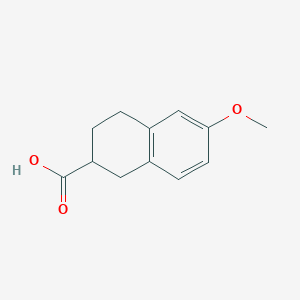
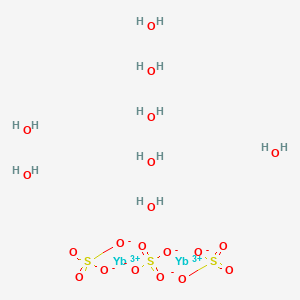
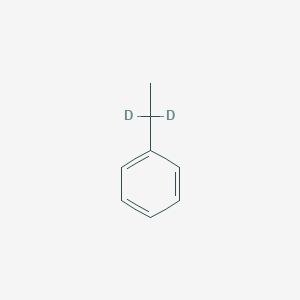
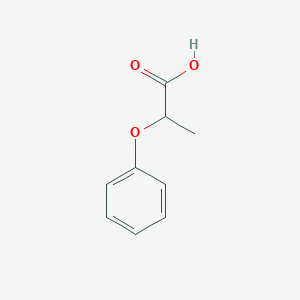
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
